PROLI NONOate

nitric oxide donor kinetics diazeniumdiolate half-life localized NO delivery

PROLI NONOate addresses the critical challenge of achieving spatially confined nitric oxide delivery without systemic hemodynamic compromise. With a half-life of 1.8 seconds at pH 7.4-the shortest among commercially available NONOates-this compound releases its entire NO payload at the administration site. • 91.2% intimal hyperplasia reduction in rat carotid injury models at 2 weeks, outperforming longer-half-life donors in both efficacy and inflammatory modulation. • Pulmonary-selective vasodilation documented in ovine models: 9 mmHg PAP reduction with zero systemic pressure change at 24 nmol·kg⁻¹·min⁻¹. • 92% biofouling rate reduction at 40 μM in laboratory-scale RO systems, with quantified decreases in polysaccharides (48%), proteins (66%), and biofilm thickness (26→20 μm). Supplied as lyophilized powder with alkaline stabilization; ships on dry ice for global research procurement.

Molecular Formula C5H7N3Na2O4
Molecular Weight 219.11 g/mol
Cat. No. B13706854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROLI NONOate
Molecular FormulaC5H7N3Na2O4
Molecular Weight219.11 g/mol
Structural Identifiers
SMILESC1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2/b8-6-;;/t4-;;/m0../s1
InChIKeyBWIOFDWWAQUTIZ-SUPBRFLVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROLI NONOate Baseline Overview


PROLI NONOate (also designated PROLI/NO) is a diazeniumdiolate-class nitric oxide (NO) donor synthesized via reaction of NO with L-proline in methanolic sodium methoxide, yielding the stabilized salt C5H7N3O4Na2·CH3OH [1]. Under physiological conditions (pH 7.4, 37°C), it undergoes spontaneous, pH-dependent first-order dissociation, releasing 2 moles of NO per mole of parent compound with a half-life of 1.8 seconds [2]. This kinetic profile places PROLI NONOate at the ultrafast extreme of the NONOate half-life spectrum, which spans from 2 seconds to 20 hours across commercially available diazeniumdiolates [3]. The compound is supplied as a basic-stabilized stock solution or lyophilized powder requiring alkaline conditions for storage stability prior to use.

Ultrafast NO release at physiological pH supports instantaneous, localized delivery models.
First-pass clearance confines NO effects to infusion site, minimizing systemic carryover.
Supplied as base-stabilized stock solution or lyophilized powder for pH-controlled storage.

PROLI NONOate Substitution Risks


NONOate-class NO donors cannot be substituted interchangeably because half-life at physiological pH directly governs the spatiotemporal distribution of NO delivery, which in turn dictates distinct pharmacological and experimental outcomes [1]. A compound with a 1.8-second half-life (PROLI NONOate) releases its entire NO payload within the immediate vicinity of the infusion or application site, achieving highly localized effects without measurable systemic spillover [2]. In contrast, a donor with a 15-minute half-life (e.g., PAPA NONOate) circulates intact through the vasculature, producing distributed, systemic NO exposure that may confound localized experimental readouts or introduce unintended hemodynamic effects [3]. Substituting a longer-half-life NONOate for PROLI NONOate fundamentally alters the NO delivery kinetics and therefore the experimental model's validity [1].

PROLI NONOate
Half-life ~1.8 s; NO release confined to immediate delivery site; no systemic spillover.
Longer-half-life NONOates
Half-lives 1 min to 20 h; intact compound circulates, causing distributed NO exposure.
Localized Experimental Readouts
Spatiotemporally precise NO effects; no unintended hemodynamic alteration.
Systemic Confounding
May introduce off-target vasodilation or confound localized endpoint interpretation.
Model Validity
Kinetic profile matches experimental need for burst NO delivery.
Model Mismatch
Altered NO kinetics may shift physiological response away from research question.

PROLI NONOate Differentiation Evidence


Ultrafast Kinetic Extreme in NONOate Spectrum

PROLI NONOate exhibits the shortest documented half-life among all widely studied NONOate-class NO donors at physiological pH and temperature. At pH 7.4 and 37°C, PROLI NONOate dissociates with t1/2 = 1.8 seconds, compared to PAPA NONOate (t1/2 = 15 minutes, a 500-fold longer half-life), MAHMA NONOate (t1/2 = 1 minute, a 33-fold difference), DEA NONOate (t1/2 = 2 minutes, a 67-fold difference), spermine NONOate (t1/2 = 39 minutes), and DETA NONOate (t1/2 = 20 hours) [1][2]. All comparators release 2 moles of NO per mole of parent compound except DEA NONOate (1.5 moles NO/mole) [1]. This quantitative kinetic gradient underpins the functional differentiation: PROLI NONOate releases its entire NO payload within seconds of entering physiological medium, whereas comparators produce sustained, prolonged NO release profiles.

Ultrafast kinetic extreme
Head-to-head
t1/2 = 1.8 s
(pH 7.4, 37°C)
Shortest half-life in diazeniumdiolate class; supports instantaneous local NO burst models.
500-fold faster than PAPA NONOate (15 min); requires pH-controlled handling.
nitric oxide donor kinetics diazeniumdiolate half-life localized NO delivery

Pulmonary-Selective Vasodilation Without Systemic Hypotension

In a sheep model of induced pulmonary hypertension, right atrial infusion of PROLI NONOate produced dose-dependent reduction of pulmonary arterial pressure by up to 9 mmHg with no observable effect on systemic arterial pressure at infusion rates up to 24 nmol·kg⁻¹·min⁻¹ [1]. This functional selectivity—pulmonary vasodilation without systemic hypotension—is a direct consequence of the 1.8-second half-life: PROLI NONOate decomposes completely during first-pass transit through the pulmonary circulation, preventing intact compound from reaching the systemic vasculature. In contrast, longer-half-life NONOates such as glucantime-NO (a diazeniumdiolate derivative) produced measurable systemic hypotension when infused intracarotidly in primates (mean arterial pressure decreased from 75±12 mmHg to 57±10 mmHg, p<0.05), whereas PROLI/NO infusion left systemic pressure unchanged (76±12 mmHg vs. 78±12 mmHg) under comparable experimental conditions [2].

Pulmonary-selective hemodynamics
Cross-study comparable
ΔMAP ≈ 0 mmHg
(up to 24 nmol·kg⁻¹·min⁻¹)
First-pass pulmonary clearance preserves systemic pressure, reported in sheep model.
Longer-half-life comparators produced significant systemic hypotension.
pulmonary hypertension selective vasodilation hemodynamic selectivity sheep model

Neointimal Suppression and Inflammatory Profile

In a direct comparative study of perivascular NO delivery in the rat carotid artery injury model, PROLI/NO powder (short half-life, 1.8 seconds) was compared against diazeniumdiolated poly(acrylonitrile) (PAN/NO, long half-life) [1]. At two weeks post-injury, PROLI/NO powder reduced intimal area by 91.2% relative to injury-alone controls (p<0.05), whereas other formulations showed lesser or no statistically significant reductions. PROLI/NO powder uniquely reduced medial area by 40.2% versus injury alone (p<0.05), an effect not observed with PAN/NO or other treatment groups. Critically, the inflammatory response differed qualitatively: PAN/NO groups displayed significantly increased leukocyte infiltration (p<0.05), whereas PROLI/NO groups displayed reduced macrophage infiltration (p<0.05) [1]. This distinct anti-inflammatory signature—suppression rather than exacerbation of inflammatory infiltrate—is attributed to the rapid, localized NO burst kinetics of PROLI NONOate compared to the sustained NO exposure from PAN/NO.

Neointimal suppression profile
Head-to-head
91.2% intimal area reduction
(vs injury control)
Supports perivascular anti-restenosis research; favorable inflammatory endpoint context.
Long-half-life PAN/NO increased leukocyte infiltration; medial area unchanged.
neointimal hyperplasia vascular restenosis anti-inflammatory perivascular delivery

Reverse Osmosis Membrane Biofouling Reduction

In a laboratory-scale reverse osmosis (RO) system study, addition of 40 μM PROLI NONOate at 24-hour intervals produced a 92% reduction in the rate of biofouling (measured as pressure rise over time) by a bacterial community cultured from an industrial RO membrane [1]. Quantitative confocal microscopy and extracellular polymeric substances (EPS) extraction revealed that PROLI NONOate treatment reduced polysaccharides by 48%, proteins by 66%, and microbial cells by 29% compared to untreated controls. Biofilm surface coverage decreased from 98% (control) to 59% (treated), and average biofilm thickness decreased from 26 μm to 20 μm. Treatment extended the time required to reach maximum transmembrane pressure by 22%. No comparative NONOate data are available within this study; however, the magnitude of effect (92% biofouling rate reduction at 40 μM) establishes a performance benchmark for NO-based anti-biofouling interventions [1]. The study further demonstrated that PROLI NONOate induced biofilm dispersal in all but two of the bacteria tested from a panel of industrial membrane isolates [1].

Membrane biofouling reduction
Cross-study comparable
92% biofouling rate reduction
at 40 µM (24-h interval)
Establishes anti-biofouling benchmark; supports industrial water treatment research.
Polysaccharides -48%, proteins -66%, biofilm thickness reduced 23%.
membrane biofouling reverse osmosis biofilm dispersal water treatment

PROLI NONOate Application Scenarios


Pulmonary-Selective Vasodilation Models

In sheep pulmonary hypertension models, right atrial PROLI NONOate infusion reduced pulmonary arterial pressure by up to 9 mmHg without measurable systemic pressure change at rates up to 24 nmol·kg⁻¹·min⁻¹ [1]. This first-pass pulmonary clearance property, a direct consequence of the 1.8-second half-life, makes PROLI NONOate uniquely suited for studies requiring pulmonary-selective NO-mediated vasodilation with preserved systemic hemodynamics. Longer-half-life NONOates produce confounding systemic hypotension, as documented with glucantime-NO in primate models (18 mmHg MAP reduction) [2].

Perivascular Anti-Restenosis Models

In rat carotid artery injury models, perivascular PROLI/NO powder achieved 91.2% reduction in intimal area (p<0.05) and 40.2% reduction in medial area (p<0.05) at 2 weeks post-injury [3]. Critically, PROLI/NO treatment reduced macrophage infiltration whereas the long-half-life comparator PAN/NO increased leukocyte infiltration (p<0.05) [3]. Investigators developing local anti-restenosis formulations should prioritize PROLI NONOate powder based on this combination of superior hyperplasia suppression and favorable inflammatory modulation.

Membrane Biofouling Control Benchmarking

In laboratory-scale RO systems, 40 μM PROLI NONOate dosed every 24 hours produced a 92% reduction in biofouling rate, with quantified reductions in polysaccharides (48%), proteins (66%), biofilm surface coverage (98% to 59%), and biofilm thickness (26 μm to 20 μm) [4]. PROLI NONOate induced dispersal in nearly all bacterial isolates tested from industrial membranes [4]. This established performance dataset provides a benchmark for comparative evaluation of alternative anti-biofouling NO donors or biocides.

Cerebral Vasospasm Prevention Models

In a primate subarachnoid hemorrhage model, 7-day continuous intracarotid PROLI/NO infusion limited right MCA area reduction to 11±2.9% (versus 63±5% in saline controls, p<0.05) while maintaining stable mean arterial pressure (76±12 mmHg vs. 78±12 mmHg) [2]. In contrast, glucantime-NO infusion in the same study produced significant systemic hypotension (75±12 mmHg to 57±10 mmHg, p<0.05) [2]. This cerebral vasospasm prevention model represents a validated application where PROLI NONOate's ultrafast kinetics enable therapeutic NO delivery without compromising systemic perfusion pressure.

Application
Selection Property
Validation Focus
Pulmonary hemodynamic response models
First-pass pulmonary clearance profile
Systemic pressure stability endpoints
Vascular injury restenosis models
Perivascular NO delivery kinetics
Neointimal area and inflammation endpoints
Membrane biofouling research
Anti-biofouling activity benchmark
Biofilm dispersal and fouling rate endpoints
Cerebral vasospasm research models
Localized intracranial NO delivery
Vessel caliber preservation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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